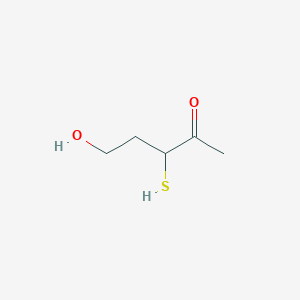

5-Hydroxy-3-sulfanylpentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-sulfanylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIYSLIPXPVYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Hydroxy 3 Sulfanylpentan 2 One

De Novo Chemical Synthesis Approaches for 5-Hydroxy-3-sulfanylpentan-2-one

A specific, documented de novo chemical synthesis for this compound from simple starting materials is not extensively reported in the reviewed scientific literature. General synthetic methods for producing related α-hydroxy ketones and mercapto-ketones exist, but a direct and optimized route for this particular compound remains to be fully detailed. The synthesis of similar structures, such as (S)-4,5-dihydroxy-2,3-pentanedione, has been achieved from commercially available precursors like methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, suggesting that analogous multi-step synthetic strategies could potentially be developed for this compound. bepls.comnih.gov

Synthesis from Precursors and Related Compounds

The primary documented route for the formation of this compound is through the degradation of thiamine (B1217682) (Vitamin B1), particularly during the Maillard reaction. It is recognized as a key intermediate in these complex reaction pathways that generate a variety of flavor compounds.

Research has shown that this compound can be identified in a thermally treated mixture of thiamine, cysteine, and xylose. researchgate.netnih.gov In this context, thiamine serves as the principal precursor for the carbon backbone of the molecule. The degradation of thiamine leads to the formation of this reactive intermediate, which can then participate in further reactions to produce other significant aroma compounds, such as 2-methyl-3-furanthiol (B142662). researchgate.net The presence of cysteine and a reducing sugar like xylose can influence the reaction pathways and the subsequent products formed.

The table below summarizes the key precursors involved in the formation of this compound via the Maillard reaction.

| Precursor | Role in Formation |

| Thiamine | Primary source of the carbon skeleton for this compound. |

| Cysteine | Can act as a sulfur source and participate in the Maillard reaction. |

| Xylose | A reducing sugar that facilitates the Maillard reaction. |

Chemical Derivatization Strategies for this compound Analogues

The functional groups present in this compound, namely the hydroxyl, sulfanyl (B85325) (thiol), and ketone groups, offer multiple sites for chemical modification to produce a variety of analogues.

The structure of this compound, being a mercapto-ketone, makes it a suitable substrate for the Hantzsch thiazole (B1198619) synthesis. bepls.comijper.orgsynarchive.comorganic-chemistry.org This classic reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. bepls.comijper.org In the case of this compound, it could react with a suitable reagent providing the remaining atoms for the thiazole ring.

The presence of a sulfhydryl group in this compound allows for its derivatization for analytical purposes. Reagents that selectively react with thiols can be employed to enhance detection and quantification. One such class of reagents is organomercurials, like p-hydroxymercuribenzoate (B1229956).

The reaction of sulfhydryl compounds with p-hydroxymercuribenzoate results in the formation of a mercaptide, which can be monitored spectrophotometrically. This method is a classical approach for the quantification of thiol groups in various molecules. However, specific studies detailing the application of p-hydroxymercuribenzoate for the analytical profiling of this compound, including reaction efficiency and detection limits, are not explicitly detailed in the available literature.

Exploration of Biocatalytic Pathways for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The synthesis of ketones and alcohols using enzymes has been extensively studied. researchgate.netacs.orgmdpi.comacs.orgalmacgroup.com

For the synthesis of this compound, several biocatalytic approaches could be envisioned. The asymmetric reduction of a suitable diketone precursor could potentially yield the chiral hydroxy-ketone structure. researchgate.netacs.orgmdpi.comacs.orgalmacgroup.com Alcohol dehydrogenases (ADHs) are a well-known class of enzymes capable of catalyzing the reduction of ketones to alcohols with high enantioselectivity. researchgate.netacs.orgacs.org

Despite the potential of biocatalysis, the scientific literature reviewed does not provide specific examples of the enzymatic synthesis of this compound. Research in biocatalysis has largely focused on the reduction of prochiral ketones to chiral alcohols and the synthesis of α-hydroxy ketones in general. researchgate.netacs.orgmdpi.comacs.orgalmacgroup.comdechema-dfi.deresearchgate.net The application of these methods to a sulfur-containing molecule like this compound would require dedicated research to identify suitable enzymes and optimize reaction conditions.

Elucidation of Biogenetic and Mechanistic Pathways Involving 5 Hydroxy 3 Sulfanylpentan 2 One

Formation Mechanisms within Maillard Reaction Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the generation of a myriad of flavor compounds, including 5-Hydroxy-3-sulfanylpentan-2-one. This reaction typically occurs at elevated temperatures, such as those encountered during cooking. wikipedia.org

The formation of this compound in Maillard reaction systems is intricately linked to the presence of specific precursors: thiamine (B1217682) (Vitamin B1), the amino acid cysteine, and the pentose (B10789219) sugar xylose. Research has identified this compound in thermally treated mixtures of these three components. nih.gov

Thiamine serves as a critical source of the carbon backbone and the sulfur atom for many important flavor volatiles. Cysteine, a sulfur-containing amino acid, can also act as a sulfur donor. Xylose, a reducing sugar, participates in the initial stages of the Maillard reaction, leading to the formation of reactive carbonyl intermediates. The interaction of degradation products from thiamine and xylose with hydrogen sulfide (B99878) released from cysteine is a key pathway to the formation of various sulfur-containing flavor compounds.

The proposed mechanism involves the thermal degradation of thiamine, which releases key intermediates. These intermediates can then react with components derived from the Maillard reaction of xylose and cysteine. The presence of all three precursors significantly potentiates the formation of meaty flavoring compounds. purdue.edu

Thiamine is thermally labile and its degradation is a complex process that generates a wide array of aroma compounds. This compound has been identified as a key intermediate in the degradation pathway of thiamine. The thermal decomposition of thiamine can lead to the formation of the thiazole (B1198619) moiety, 4-methyl-5-(2-hydroxyethyl)thiazole, which is a known precursor to various sulfur-containing flavor compounds.

Further degradation and reaction of thiamine-derived fragments can yield this compound. This compound is considered a pivotal intermediate because it can subsequently participate in other reactions to form additional flavor-active molecules.

Enzymatic Transformations and Metabolic Conversions of this compound

While the primary formation of this compound in food systems is through thermal reactions, the potential for enzymatic transformations exists, particularly in biological systems or fermentation processes.

One of the most significant roles of this compound is its function as a precursor to other potent aroma compounds. A key example is 2-methyl-3-furanthiol (B142662), a compound known for its intense meaty and roasted aroma. The intramolecular cyclization of this compound, followed by dehydration, is a proposed pathway for the formation of 2-methyl-3-furanthiol. This transformation underscores the importance of this compound as a transient but critical intermediate in the generation of complex flavor profiles.

The general class of α-hydroxy ketones, to which this compound belongs, can be acted upon by various enzymes. For instance, aldo-keto reductases are capable of reducing the keto group to a hydroxyl group, yielding a diol. nih.gov Conversely, oxidoreductases could potentially oxidize the hydroxyl group. These enzymatic transformations could lead to a diverse array of related compounds with different sensory properties.

Kinetic and Thermodynamic Studies of this compound Formation Pathways

Detailed kinetic and thermodynamic data specifically for the formation of this compound are not extensively documented in publicly available literature. However, studies on the kinetics of thiamine degradation provide valuable insights into the factors that influence the formation rate of its derivatives.

The degradation of thiamine, and consequently the formation of its byproducts, is known to follow pseudo-first-order kinetics. researchgate.net The rate of this degradation is significantly influenced by factors such as pH and temperature. Thiamine is generally more stable in acidic conditions and its degradation rate increases with both increasing pH and temperature. researchgate.netdss.go.th This suggests that the formation of this compound would be favored under neutral to slightly alkaline conditions and at higher cooking temperatures.

Advanced Analytical and Spectroscopic Characterization of 5 Hydroxy 3 Sulfanylpentan 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 5-Hydroxy-3-sulfanylpentan-2-one from intricate mixtures, such as those found in food and beverages, enabling its accurate characterization and measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification. kosfaj.orgnih.gov

GC-MS has been widely applied in the analysis of furan (B31954) and its derivatives, which share structural similarities with this compound. nih.govrestek.comresearchgate.netnih.gov The technique's high sensitivity and specificity make it suitable for detecting trace amounts of this compound in complex food matrices. researchgate.netthermofisher.commdpi.com The choice of the GC column is critical for achieving good separation of target analytes. researchgate.net

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method. In HPLC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the compound's interaction with the stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater resolution and sensitivity. lcms.czshimadzu.com This technique uses smaller particle sizes in the column, allowing for faster and more efficient separations. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity by performing a second stage of mass analysis on fragmented ions, which is particularly useful for quantifying low levels of target compounds in complex samples. fda.govacs.orgnih.gov For instance, LC-MS/MS methods have been developed for the analysis of sulfites in food, where the unstable sulfite (B76179) is derivatized to the more stable hydroxymethylsulfonate (HMS) for accurate quantification. lcms.czshimadzu.comfda.govacs.orgnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC-MS for the analysis of volatile and semi-volatile compounds. kosfaj.orgnih.govukm.my It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample or directly immersing it in a liquid sample. jaas.ac.cn The volatile compounds, including this compound, adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. ukm.myjaas.ac.cn

The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.govnih.gov Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for the extraction of a wide range of volatile compounds, including sulfur compounds. ukm.mynih.govnih.gov Optimization of extraction parameters such as time and temperature is essential to achieve high sensitivity and reproducibility. nih.govnih.govmdpi.com HS-SPME-GC-MS has proven effective for profiling volatile compounds in various food matrices, including meat and alcoholic beverages. kosfaj.orgnih.govbohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. ethernet.edu.etbbhegdecollege.comyoutube.com This technique provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it. For this compound, one would expect distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, the methine proton attached to the sulfur atom, and the methyl protons of the acetyl group. youtube.comyoutube.comresearchgate.net

¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and their chemical environment. np-mrd.orgresearchgate.net The chemical shifts in a ¹³C NMR spectrum are indicative of the functional groups present. For this compound, characteristic signals would be observed for the carbonyl carbon of the ketone, the carbon bearing the hydroxyl group, the carbon attached to the sulfur atom, and the methyl carbons. youtube.comyoutube.com The chemical shift of a keto carbonyl typically appears in the range of 200-220 ppm. youtube.comyoutube.com

By analyzing both ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments like COSY and HSQC, the complete and unambiguous structure of this compound can be determined.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. In addition to its use as a detector for chromatography, MS is a powerful standalone technique for structural analysis through the study of fragmentation patterns.

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage adjacent to the carbonyl group, and fragmentation related to the sulfur-containing moiety.

Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O, ³⁴S), are often used in conjunction with MS to elucidate reaction mechanisms and fragmentation pathways. By tracking the isotopes through the fragmentation process, researchers can gain a deeper understanding of the molecule's structure and reactivity. For instance, using ³⁴S-labeled precursors would confirm the presence and location of the sulfur atom in the fragments of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule and its fragments with high accuracy, allowing for the determination of the elemental formula. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Development and Validation of Quantitative Analytical Methods for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices like food is essential for understanding its contribution to aroma and for quality control purposes. scispace.comnih.gov This requires the development and validation of robust analytical methods.

The process typically involves:

Method Development: This includes selecting the appropriate analytical technique (e.g., GC-MS, LC-MS/MS), optimizing the separation conditions (column, mobile/gas phase, temperature program), and fine-tuning the detector parameters for maximum sensitivity and selectivity. lcms.cznih.gov For volatile compounds, headspace techniques are often preferred. jaas.ac.cnresearchgate.net

Method Validation: A developed method must be rigorously validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking the matrix with a known amount of the analyte. shimadzu.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Stable isotope dilution analysis (SIDA) is a gold-standard technique for accurate quantification, where a known amount of an isotopically labeled internal standard of the analyte is added to the sample at the beginning of the analytical procedure. This corrects for any losses during sample preparation and analysis, leading to highly accurate and precise results.

Application of Hyphenated Techniques (e.g., GC-O) for Targeted Chemical Analysis

Hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive detection capabilities of spectroscopy and olfactometry, are indispensable for the analysis of complex volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in the initial identification and structural elucidation of this compound.

In a key study, this compound was identified in a thermally treated mixture of thiamine (B1217682), cysteine, and xylose. nih.gov The characterization was accomplished using a combination of GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, providing definitive evidence of its molecular structure. nih.gov

Despite the confirmed identification through GC-MS, comprehensive GC-O data, including retention indices on different stationary phases and specific odor characteristics as perceived at the olfactometry port, are not extensively documented in the available scientific literature. The transient nature of this intermediate compound may contribute to the challenges in isolating and characterizing its specific sensory properties using GC-O.

Further research employing targeted GC-O analysis is warranted to fully comprehend the sensory impact of this compound. Such studies would involve the synthesis of a stable isotopic standard for precise quantification and the application of advanced olfactometric techniques, like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, to determine its flavor dilution (FD) factor or odor activity value (OAV).

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 3 Sulfanylpentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. nih.gov These calculations provide fundamental information about the distribution of electrons within 5-Hydroxy-3-sulfanylpentan-2-one, which in turn governs its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly used to model the electronic environment of such molecules. researchgate.net

By calculating parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen and sulfur atoms, with their lone pairs of electrons, are expected to be key sites of reactivity. Quantum chemical calculations can quantify the electron density at these and other atoms, offering a predictive framework for its chemical behavior. vietnamjournal.ru These methods can also be used to calculate the relative energies of different isomers and conformers, providing insight into the molecule's structural preferences. nih.gov

Table 1: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (ketone) | -0.55 |

| O (hydroxyl) | -0.65 |

| S (sulfanyl) | -0.15 |

| C (carbonyl) | +0.45 |

| C (alpha to S) | +0.10 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules.

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. MD simulations can map out the potential energy surface, identifying the most stable, low-energy conformations. This is crucial for understanding how the molecule might bind to a receptor or enzyme active site. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules in an aqueous environment.

Table 2: Potential Dihedral Angles and Conformational States of this compound from MD Simulations

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

|---|---|---|

| H-O-C5-C4 | Hydroxyl group orientation | gauche, anti |

| C4-C3-S-H | Sulfanyl (B85325) group orientation | gauche, anti |

| C4-C3-C2-O | Ketone and sulfanyl relative position | gauche, anti |

Note: These are hypothetical values for illustrative purposes.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms. researchgate.net For this compound, computational methods can be used to model various potential reaction pathways, such as its oxidation, reduction, or condensation reactions. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a proposed mechanism can be constructed.

For instance, the reaction of this compound with an oxidizing agent could be modeled to determine whether the hydroxyl or sulfanyl group is more susceptible to oxidation. The calculated activation energies for each pathway would reveal the kinetically favored route. researchgate.net These theoretical investigations can also predict the formation of transient intermediates that may be difficult to detect experimentally. researchgate.net Such studies provide a deeper understanding of the molecule's reactivity and can guide the design of synthetic routes or the interpretation of metabolic pathways. redalyc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, MS fragmentation patterns)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their structural characterization.

NMR Chemical Shifts: Quantum chemical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. liverpool.ac.uk By comparing the predicted spectrum with experimental data, the structure of a newly synthesized or isolated compound can be confirmed. For this compound, theoretical predictions can help in assigning the signals for the various protons and carbons, which might otherwise be challenging due to the molecule's complexity. pdx.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ketone) | 2.1 | 30 |

| CH (sulfanyl) | 3.5 | 55 |

| CH₂ (adjacent to CH-SH) | 2.8 | 40 |

| CH₂ (adjacent to OH) | 3.7 | 60 |

| OH | 2.5 (variable) | - |

| SH | 1.8 (variable) | - |

Note: These are hypothetical values for illustrative purposes.

MS Fragmentation Patterns: The fragmentation of a molecule in a mass spectrometer can also be modeled computationally. imreblank.ch By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be predicted. nih.govresearchgate.net For this compound, this could involve cleavage adjacent to the carbonyl group, loss of a water molecule from the hydroxyl group, or cleavage at the C-S bond. nih.gov These predictions can aid in the interpretation of experimental mass spectra and the identification of the compound in complex mixtures. imreblank.ch

Computational Prediction of Collision Cross Sections (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter in IM-MS, representing the effective area of an ion as it travels through a buffer gas. Computational methods can be used to predict the CCS values for different ions of this compound. nih.gov

These predictions are typically made by calculating the three-dimensional structure of the ion and then using theoretical models to determine its interaction with the buffer gas. nih.gov By comparing the predicted CCS values with experimental measurements, it is possible to gain detailed information about the ion's conformation in the gas phase. nih.gov This can be particularly useful for distinguishing between different isomers or conformers of this compound that may not be distinguishable by mass spectrometry alone.

Table 4: Predicted Collision Cross Section (CCS) for Protonated this compound

| Ion | Predicted CCS (Ų) in N₂ |

|---|---|

| [M+H]⁺ | 125.5 |

Note: This is a hypothetical value for illustrative purposes.

Role and Transformations of 5 Hydroxy 3 Sulfanylpentan 2 One in Defined Chemical Systems and Matrices

Chemical Dynamics and Transformations in Thermal Processing Systems

5-Hydroxy-3-sulfanylpentan-2-one is recognized primarily as a key transient compound formed during the thermal degradation of thiamine (B1217682) (Vitamin B1). researchgate.netnih.gov Its formation is a critical step in the Maillard reaction, a form of non-enzymatic browning that involves amino acids and reducing sugars. Specifically, this mercaptoketone has been identified when a mixture of thiamine, the sulfur-containing amino acid cysteine, and the pentose (B10789219) sugar xylose are subjected to heat. researchgate.netnih.gov

The principal transformation of this compound in thermal systems is its conversion into 2-methyl-3-furanthiol (B142662), a compound known for its potent meaty and roasted aroma. researchgate.netresearchgate.net This transformation pathway involves the intramolecular cyclization and subsequent dehydration of this compound. researchgate.net The thermal instability of thiamine makes this pathway a significant contributor to the aroma of processed foods. researchgate.net For instance, nearly all thiamine can be lost during certain food processing methods, leading to the generation of such aroma compounds. researchgate.net

The following table summarizes the key thermal transformation of this compound.

Table 1: Thermal Transformation of this compound| Precursor | Intermediate Compound | Key Product | Aroma Profile of Product |

|---|

Interaction Mechanisms with Other Chemical Species in Model Systems

The formation of this compound has been characterized in controlled model systems designed to replicate the conditions of food processing. In a foundational study, the compound was identified and characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) after heating a phosphate-buffered solution containing thiamine, cysteine, and xylose. nih.gov

The interaction mechanism involves several key components:

Thiamine: Serves as the primary backbone for the resulting molecule. Its thermal degradation initiates the formation pathway. researchgate.net

Cysteine: Acts as the sulfur donor, providing the sulfanyl (B85325) group (-SH) that is integral to the structure of this compound and its subsequent products. nih.gov

Reducing Sugar (e.g., Xylose, Ribose): Participates in the Maillard reaction, facilitating the complex series of reactions that lead to the formation of this and other aroma compounds. researchgate.netnih.gov

Studies using isotopically labeled ribose ([13C5]ribose) have shown that in Maillard reactions with cysteine, the carbon skeleton of the sugar often remains intact during the formation of related sulfur compounds like 3-mercapto-2-pentanone (B1362483). nih.gov This highlights the direct incorporation of sugar-derived moieties into the final aroma compounds.

Pathways and Chemical Fates of this compound in Fermentation Processes

While the formation of this compound is well-documented in thermal processes, its specific pathways and fate during fermentation are not clearly established in the available literature. Fermentation processes, particularly in winemaking and brewing, are known for the transformation of sulfur-containing precursors into volatile thiols by yeast, such as Saccharomyces cerevisiae. nih.govlookchem.com For example, potent aroma compounds like 4-mercapto-4-methylpentan-2-one (4MMP) can be released from their non-volatile cysteine-conjugated precursors by yeast enzymes during fermentation. lookchem.com It has been noted that the amount of 4MMP can increase during the fermentation process. nih.govresearchmap.jp However, a direct parallel pathway involving the formation or transformation of this compound by yeast during fermentation has not been specifically detailed.

Chemical Behavior and Transformation in Complex Food Matrices (e.g., meat, wine)

The significance of this compound is most evident in its role as a precursor to flavor in complex food matrices, especially cooked meat. researchgate.net

Meat: The characteristic "meaty" aroma of cooked beef, pork, and poultry is heavily influenced by sulfur-containing compounds derived from the Maillard reaction and thiamine degradation. nih.gov this compound is a key intermediate in this process, forming from the abundant thiamine in meat and subsequently cyclizing to produce the highly impactful aroma compound 2-methyl-3-furanthiol. researchgate.netresearchgate.net This pathway is considered a major contributor to the desirable flavor profile of cooked ruminant meat. researchgate.net

Wine: The direct role of this compound in wine has not been explicitly identified. However, the foundational chemical reactions for its formation are present. Maillard reactions occur during wine aging, and thiamine is naturally present in grapes and utilized by yeast during fermentation. researchgate.net While many polyfunctional thiols are critical to wine bouquets, such as those reminiscent of box-tree or grapefruit, the specific contribution or presence of this compound remains an area for further research. researchgate.net

Comparative Studies with Related Polyfunctional Thiols and Mercaptoketones

Comparing this compound with other structurally related polyfunctional thiols and mercaptoketones helps to contextualize its chemical role and importance.

vs. 3-Mercapto-2-pentanone: This isomer is also formed during Maillard reactions. A study using labeled precursors found that 3-mercapto-2-pentanone can be formed from both ribose and another intermediate, 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov This suggests different or multiple formation pathways compared to its hydroxy- a-isomer, highlighting the subtle mechanistic differences that govern the formation of structurally similar flavor compounds.

vs. 2-Methyl-3-furanthiol: This furanthiol is the direct, stable, and highly aromatic product of this compound's transformation. researchgate.netresearchgate.net While the latter is an unstable intermediate, 2-methyl-3-furanthiol is a key character-impact compound that defines meaty flavors. researchgate.net

vs. 4-Mercapto-4-methylpentan-2-one (4MMP): 4MMP is a potent mercaptoketone responsible for the black currant and tropical fruit notes in Sauvignon blanc wines and certain hop varieties. nih.govwikipedia.org Unlike this compound, which arises from thiamine degradation, 4MMP is typically released during fermentation from its cysteine or glutathione-conjugated precursors found in grapes and hops. nih.govlookchem.com This highlights a fundamental difference in origin: one is primarily a product of thermal processing, while the other is a product of enzymatic release during fermentation.

The following table provides a comparative overview of these compounds.

Future Directions in Research on 5 Hydroxy 3 Sulfanylpentan 2 One

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing 5-Hydroxy-3-sulfanylpentan-2-one and other thiols is a primary focus of future research. Traditional methods for thiol synthesis often involve harsh reagents and produce significant waste. rsc.orgwikipedia.org Modern approaches are increasingly leaning towards "green chemistry" principles, aiming to reduce the environmental impact of chemical processes. trilogyflavors.com

Key areas of innovation include:

Biocatalysis: Utilizing enzymes to catalyze the formation of thiols offers a highly specific and efficient alternative to traditional chemical synthesis. numberanalytics.com

Flow Chemistry: This technique allows for the continuous production of chemical compounds in a reactor, offering better control over reaction conditions and reducing waste. numberanalytics.com

Thiol-Free Synthesis: Research is underway to develop methods that avoid the use of odorous and toxic thiols as starting materials, instead employing "thiolating surrogates" that are more stable and easier to handle. rsc.org

These sustainable approaches are not only environmentally conscious but also have the potential to be more cost-effective and scalable for industrial applications. trilogyflavors.com

| Synthetic Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes to catalyze reactions. | High specificity, mild reaction conditions, reduced byproducts. numberanalytics.com |

| Flow Chemistry | Continuous reaction in a controlled reactor. | Improved safety, scalability, and efficiency. numberanalytics.com |

| Thiol-Free Surrogates | Use of alternative reagents to introduce the thiol group. | Avoids handling of volatile and odorous thiols. rsc.org |

Advanced Mechanistic Studies of Formation and Degradation Pathways

A deeper understanding of how this compound is formed and how it degrades is crucial for controlling its presence and stability in various systems, particularly in food. This compound is known to be a key intermediate in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.netnih.gov

Future mechanistic studies will likely involve:

Isotope Labeling Studies: Using isotopes of carbon, sulfur, and hydrogen to trace the pathways of atoms during the formation and degradation of the molecule.

Computational Modeling: Employing quantum mechanics and molecular dynamics simulations to model the reaction pathways and predict the stability of intermediates and products. mdpi.com

Analysis of Degradation Products: Investigating the breakdown of this compound in the presence of various substances, such as other thiol-containing compounds, to understand its stability and reactivity. nih.gov

These studies will provide valuable insights into how to manipulate reaction conditions to either enhance the formation of desirable flavor compounds or prevent the degradation of important molecules.

Development of Innovative High-Throughput Analytical Platforms

The accurate and rapid detection of thiols like this compound is essential for quality control in the food industry and for research purposes. chromatographyonline.com Current analytical methods, while effective, can be time-consuming and require specialized equipment. mdpi.commetabolomicscentre.ca The future of thiol analysis lies in the development of high-throughput platforms that can process a large number of samples quickly and efficiently.

Innovations in this area include:

Miniaturized Analytical Systems: The development of "lab-on-a-chip" devices that integrate sample preparation, separation, and detection into a single, small platform. nih.gov

Advanced Spectroscopic Techniques: The use of techniques like Fourier-Transform Infrared (FTIR) spectroscopy and high-resolution mass spectrometry for rapid and sensitive detection. nih.govfoodengineeringmag.com

Fluorescent Probes: Designing molecules that specifically react with thiols to produce a fluorescent signal, allowing for highly sensitive and selective detection. nih.gov

These advanced platforms will enable more comprehensive and efficient monitoring of thiol compounds in various matrices.

| Analytical Technique | Principle | Advantages |

| Lab-on-a-Chip | Miniaturized and integrated analytical system. | Reduced sample and reagent consumption, faster analysis times. nih.gov |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecules. | Non-destructive, rapid analysis of multiple components. foodengineeringmag.com |

| Fluorescent Probes | Molecules that become fluorescent upon reacting with the target analyte. | High sensitivity and selectivity. nih.gov |

Integration with Multi-Omics Approaches for Comprehensive Chemical System Analysis

To gain a holistic understanding of the role of this compound in complex systems like food, researchers are turning to multi-omics approaches. nih.govmdpi.com This involves the simultaneous analysis of different types of molecules, such as metabolites (metabolomics), proteins (proteomics), and genes (genomics).

By integrating these different "omics" datasets, researchers can:

Identify the key metabolic pathways involved in the formation of flavor compounds. digitellinc.comresearchgate.net

Understand how genetic variations can influence the flavor profile of a food product. nih.gov

Discover novel enzymes and pathways that could be harnessed for the biotechnological production of flavor compounds. researchgate.net

Flavoromics, a specialized field of metabolomics, focuses specifically on the comprehensive analysis of flavor-related metabolites, providing a powerful tool for understanding the chemical basis of taste and aroma.

Computational Design of Analogues with Tailored Chemical Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools in the design of new molecules with specific properties. acs.orgnih.govrsc.org By applying these methods to this compound, researchers can design analogues with tailored chemical reactivity.

This involves:

Quantum Mechanics Calculations: Predicting the electronic structure and reactivity of different molecular designs. mdpi.com

Molecular Docking: Simulating how different molecules interact with taste and olfactory receptors to predict their sensory properties. acs.org

Machine Learning Models: Training algorithms on existing data to predict the properties of new, untested molecules. acs.org

This in silico approach can significantly accelerate the discovery and development of new flavor compounds and other functional molecules, reducing the need for extensive and time-consuming experimental synthesis and testing. mdpi.comusd.edu

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 5-Hydroxy-3-sulfanylpentan-2-one in microbial degradation studies?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for detecting sulfur-containing compounds due to high sensitivity. Use reverse-phase C18 columns with mobile phases like methanol/water (0.1% formic acid) to enhance ionization. Monitor for [M-H]⁻ ions at m/z 148.1 (calculated molecular weight: 148.24 g/mol).

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to resolve the hydroxyl (-OH) and sulfanyl (-SH) groups. Chemical shifts for -SH typically appear at δ 1.5–2.5 ppm (H) and δ 25–35 ppm (C).

- Thiol-Specific Derivatization : Use Ellman’s reagent (DTNB) to quantify free thiol groups via UV-Vis spectroscopy (λ = 412 nm).

- Reference : Hydrolysis pathways involving soil microbes (e.g., Bacillus halodurans) suggest stability under neutral pH .

Q. How can researchers synthesize this compound in laboratory settings?

- Methodological Answer :

- Step 1 : Start with 3-mercaptopentan-2-one as a precursor. Protect the thiol group using tert-butyl disulfide to avoid oxidation.

- Step 2 : Introduce a hydroxyl group at the C5 position via hydroxylation using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.

- Step 3 : Deprotect the thiol group using tributylphosphine (TBP) in methanol.

- Validation : Confirm purity via LC-MS and H NMR. Yield optimization requires strict oxygen-free conditions to prevent disulfide formation.

- Reference : Analogous synthesis strategies for thiol-containing ketones are validated in microbial degradation studies .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in soil ecosystems, and how can these be modeled experimentally?

- Methodological Answer :

- Key Enzymes :

- Amidohydrolase : Catalyzes deformylation of formylaminopyrimidine, a precursor in thiamin hydrolysis.

- Thiaminase II : Hydrolyzes aminopyrimidine to toxopyrimidine, indirectly influencing this compound stability.

- Experimental Design :

- Soil Microcosm Assays : Incubate soil samples with C-labeled thiamin. Track isotopic incorporation into this compound using GC-MS.

- Enzyme Inhibition Studies : Use sodium azide to inhibit microbial activity and isolate enzymatic contributions.

- Reference : Bacillus halodurans mediates thiamin hydrolysis to produce this compound in soil .

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability Assay : Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C. Monitor degradation via LC-MS every 24 hours.

- Observed Trend : Degradation accelerates at pH > 7 due to thiol oxidation.

- Thermal Stability Test : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (expected range: 80–100°C).

- Reference : Stability in neutral soil conditions suggests moderate resilience under environmental pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.